1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a bromophenyl group, a pyrazole ring, and a pyrrolidine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl derivative. This can be achieved through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The subsequent steps involve the formation of the pyrazole ring and the pyrrolidine carboxamide moiety through cyclization and amide coupling reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to modify the functional groups, such as converting the amide to an amine or an alcohol.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Typical conditions involve refluxing in an appropriate solvent, such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazole ring are key structural features that enable the compound to bind to these targets and modulate their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromine atom at the para position on the phenyl ring.
1-(3-chlorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine on the phenyl ring.
Uniqueness
The uniqueness of 1-(3-bromophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-3-carboxamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(3-bromophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O3/c21-16-2-1-3-18(9-16)25-12-15(8-19(25)26)20(27)23-17-10-22-24(13-17)11-14-4-6-28-7-5-14/h1-3,9-10,13-15H,4-8,11-12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPAGJICIUJZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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